N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group and an ethylsulfanylcyclohexylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1-cyanocyclohexylamine: This can be achieved by the reaction of cyclohexylamine with cyanogen bromide under basic conditions.
Synthesis of 2-(ethylsulfanyl)cyclohexylamine: This involves the alkylation of cyclohexylamine with ethylsulfanyl chloride in the presence of a base.
Coupling Reaction: The final step involves the coupling of 1-cyanocyclohexylamine with 2-(ethylsulfanyl)cyclohexylamine using acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted amides or amines, depending on the nucleophile used.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-{[2-(methylsulfanyl)cyclohexyl]amino}acetamide
- N-(1-cyanocyclohexyl)-2-{[2-(propylsulfanyl)cyclohexyl]amino}acetamide
Uniqueness
N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide is unique due to the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties compared to its methylsulfanyl and propylsulfanyl analogs
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(2-ethylsulfanylcyclohexyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3OS/c1-2-22-15-9-5-4-8-14(15)19-12-16(21)20-17(13-18)10-6-3-7-11-17/h14-15,19H,2-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTFAEPDFYUJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCC1NCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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